3-piperidin-4-yl-1H-indol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-piperidin-4-yl-1H-indol-4-ol is a compound that features both piperidine and indole moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Compounds containing these structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine moiety can be introduced through various methods, including nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 3-piperidin-4-yl-1H-indol-4-ol may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
3-piperidin-4-yl-1H-indol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
3-piperidin-4-yl-1H-indol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-piperidin-4-yl-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, influencing biological processes. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-4-yl)-1H-indole: Similar structure but lacks the hydroxyl group.
2-(piperidin-4-yl)-1H-indole: Similar structure with a different position of the piperidine ring.
3-(piperidin-4-yl)-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group .
Uniqueness
3-piperidin-4-yl-1H-indol-4-ol is unique due to the presence of both the piperidine and indole moieties, as well as the hydroxyl group. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-piperidin-4-yl-1H-indol-4-ol |
InChI |
InChI=1S/C13H16N2O/c16-12-3-1-2-11-13(12)10(8-15-11)9-4-6-14-7-5-9/h1-3,8-9,14-16H,4-7H2 |
InChI Key |
UQSOCYAWPXFWQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.